molecular formula C11H21NO4 B3024276 Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate CAS No. 1784401-31-5

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Cat. No.: B3024276
CAS No.: 1784401-31-5
M. Wt: 231.29
InChI Key: ISQYKHGGGYDEKA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO4. It is a morpholine derivative, characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a carboxylate group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate is unique due to the presence of both a hydroxyethyl group and a tert-butyl group, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQYKHGGGYDEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700154
Record name tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257855-07-4
Record name tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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